![molecular formula C18H22N4O3S B6537109 1-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanoyl}piperidine-4-carboxamide CAS No. 1021222-08-1](/img/structure/B6537109.png)
1-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanoyl}piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-{4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanoyl}piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural element in many pharmaceuticals . The molecule also includes a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The InChI code for this compound is 1S/C10H9N2O3S/c13-9-4-3-7 (8-2-1-5-16-8)11-12 (9)6-10 (14)15/h1-5,16H,6H2, (H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.未来方向
作用机制
Target of Action
The compound, also known as F5106-0302 or VU0636009-1, is a selective inhibitor of the Janus kinase (JAK) 1 . JAK1 is a key component of the JAK-STAT signaling pathway, which plays a crucial role in immune response, cell growth, and survival .
Mode of Action
As a JAK1 inhibitor, F5106-0302 interacts with JAK1, blocking its activity and thereby inhibiting the JAK-STAT signaling pathway . This results in the reduction of inflammatory responses and immune reactions, which are often overactive in certain diseases .
Biochemical Pathways
The primary biochemical pathway affected by F5106-0302 is the JAK-STAT signaling pathway . By inhibiting JAK1, F5106-0302 disrupts this pathway, leading to downstream effects such as reduced inflammation and immune response .
Result of Action
The inhibition of JAK1 by F5106-0302 leads to a reduction in inflammation and immune response . This can have therapeutic effects in diseases where these processes are overactive, such as in chronic graft-versus-host disease (cGVHD) after allogeneic hematopoietic stem cell transplantation (allo-HSCT) .
属性
IUPAC Name |
1-[4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanoyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c19-18(25)13-7-10-21(11-8-13)16(23)4-1-9-22-17(24)6-5-14(20-22)15-3-2-12-26-15/h2-3,5-6,12-13H,1,4,7-11H2,(H2,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFWMGQDOPYEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。